![molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0](/img/structure/B117880.png)

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

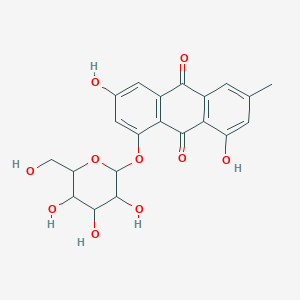

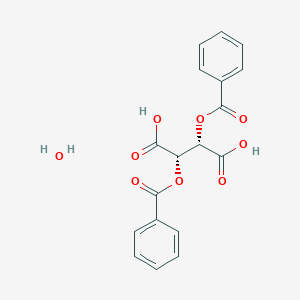

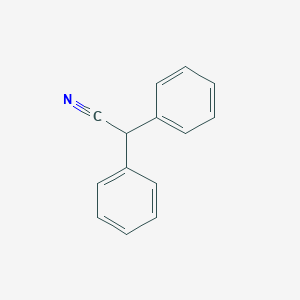

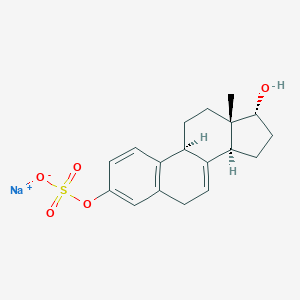

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a chemical compound with the CAS Number: 149550-21-0 . It has a molecular weight of 269.22 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ .

Physical And Chemical Properties Analysis

Scientific Research Applications

Genotoxicity, Mutagenicity, and Carcinogenicity Evaluation

A comprehensive review highlighted the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates, including ethyl acrylate. These compounds are utilized in producing acrylic polymers and copolymers for applications in plastics, food packaging, adhesives, and cosmetics. The review incorporated mechanistic, toxicokinetic, animal, and human data, including high-throughput screening (HTS) data, to evaluate these potentials. It concluded that lower alkyl acrylates, including ethyl acrylate, primarily exhibit a cytotoxic, non-genotoxic mechanism, suggesting they are unlikely to pose a significant cancer hazard to humans (Suh et al., 2018).

Applications in Medicine and Dentistry

Cyanoacrylates, including ethyl cyanoacrylate, have found widespread use in medical and dental applications as tissue adhesives for wound closure and suture substitutes. Despite short-chain cyanoacrylates (e.g., ethyl and methyl cyanoacrylate) being unsuitable for medical use due to rapid degradation and toxicity, their long-chain counterparts offer lower toxicity and are recommended for medical applications (G. González, 2012).

Anticancer Potentials of Derivatives

Research into cinnamic acid derivatives, which share a functional similarity with Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate, revealed their significant potential as anticancer agents. These derivatives have been studied for their antitumor efficacy, indicating a rich tradition and underutilized potential in medicinal research for cancer treatment (De et al., 2011).

Polymer Applications for Biomedical Use

The application of acrylic acid plasma polymerization showcases the importance of polymeric materials in regenerative medicine and tissue engineering. Non-thermal plasma offers a solvent-free method for modifying polymeric surface properties to enhance biocompatibility. Acrylic acid, as a precursor, has been employed for depositing thin films with carboxylic acid groups, promoting cell adhesion and proliferation in biomedical applications (Bitar et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVGCUOWZGIJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369728 |

Source

|

| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149550-21-0 |

Source

|

| Record name | 2-Propenoic acid, 2-cyano-3-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149550-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)